REACTION_CXSMILES
|
[N:1]1([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:6][CH2:5][C:4]2([C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH2:9][CH2:8][CH2:7]2)[CH2:3][CH2:2]1.[Mn]([O-])(=O)(=O)=[O:24].[K+]>C(#N)C>[O:24]=[C:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:4]2([CH2:5][CH2:6][N:1]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:2][CH2:3]2)[CH2:7][CH2:8]1 |f:1.2|
|
Name
|
|
Quantity
|
602 mg
|
Type
|
reactant
|
Smiles
|
N1(CCC2(CC1)CCCC1=CC=CC=C12)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 70° C. for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
the filter cake was washed with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate and washings were concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in acetonitrile (10 ml)
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
washing
|
Type
|
CONCENTRATION
|
Details
|
concentrating
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography (CH2Cl2/CH3CN: 1:0 to 9:1)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC2(CCN(CC2)C(=O)OC(C)(C)C)C2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |